molecular formula C26H28Cl3N3S B15284383 4-{[1-Tert-butyl-3-(2,4-dichlorophenyl)-2-propenyl]imino}-1-(4-chlorophenyl)-1,3-diazaspiro[4.4]nonane-2-thione

4-{[1-Tert-butyl-3-(2,4-dichlorophenyl)-2-propenyl]imino}-1-(4-chlorophenyl)-1,3-diazaspiro[4.4]nonane-2-thione

Cat. No.: B15284383
M. Wt: 520.9 g/mol
InChI Key: NTPDCPNXHVOJTM-NTUHNPAUSA-N
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Description

4-{[1-Tert-butyl-3-(2,4-dichlorophenyl)-2-propenyl]imino}-1-(4-chlorophenyl)-1,3-diazaspiro[4.4]nonane-2-thione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique spirocyclic structure, which includes a diazaspiro nonane core and multiple chlorinated phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-Tert-butyl-3-(2,4-dichlorophenyl)-2-propenyl]imino}-1-(4-chlorophenyl)-1,3-diazaspiro[4.4]nonane-2-thione typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the diazaspiro nonane core: This is achieved through a series of cyclization reactions.

    Introduction of the chlorinated phenyl groups: This involves electrophilic aromatic substitution reactions.

    Formation of the imino and thione functionalities: These are introduced through condensation and thiolation reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-{[1-Tert-butyl-3-(2,4-dichlorophenyl)-2-propenyl]imino}-1-(4-chlorophenyl)-1,3-diazaspiro[4.4]nonane-2-thione can undergo various types of chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: This can result in the formation of amines or thiols.

    Substitution: This can involve the replacement of the chlorinated phenyl groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

4-{[1-Tert-butyl-3-(2,4-dichlorophenyl)-2-propenyl]imino}-1-(4-chlorophenyl)-1,3-diazaspiro[4.4]nonane-2-thione has a wide range of scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: It could be investigated for its potential therapeutic effects in treating various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 4-{[1-Tert-butyl-3-(2,4-dichlorophenyl)-2-propenyl]imino}-1-(4-chlorophenyl)-1,3-diazaspiro[4.4]nonane-2-thione exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:

    Enzyme inhibition: It may inhibit certain enzymes involved in disease processes.

    Receptor binding: It could bind to specific receptors on cell surfaces, modulating cellular responses.

    Signal transduction: It may affect intracellular signaling pathways, leading to changes in gene expression and cellular behavior.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic compounds with diazaspiro nonane cores and chlorinated phenyl groups. Examples include:

  • 4-{[1-Tert-butyl-3-(2,4-dichlorophenyl)-2-propenyl]imino}-1-(4-fluorophenyl)-1,3-diazaspiro[4.4]nonane-2-thione
  • 4-{[1-Tert-butyl-3-(2,4-dichlorophenyl)-2-propenyl]imino}-1-(4-bromophenyl)-1,3-diazaspiro[4.4]nonane-2-thione

Uniqueness

The uniqueness of 4-{[1-Tert-butyl-3-(2,4-dichlorophenyl)-2-propenyl]imino}-1-(4-chlorophenyl)-1,3-diazaspiro[4.4]nonane-2-thione lies in its specific combination of functional groups and its potential bioactivity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C26H28Cl3N3S

Molecular Weight

520.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-4-[(E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]imino-1,3-diazaspiro[4.4]nonane-2-thione

InChI

InChI=1S/C26H28Cl3N3S/c1-25(2,3)22(13-7-17-6-8-19(28)16-21(17)29)30-23-26(14-4-5-15-26)32(24(33)31-23)20-11-9-18(27)10-12-20/h6-13,16,22H,4-5,14-15H2,1-3H3,(H,30,31,33)/b13-7+

InChI Key

NTPDCPNXHVOJTM-NTUHNPAUSA-N

Isomeric SMILES

CC(C)(C)C(/C=C/C1=C(C=C(C=C1)Cl)Cl)N=C2C3(CCCC3)N(C(=S)N2)C4=CC=C(C=C4)Cl

Canonical SMILES

CC(C)(C)C(C=CC1=C(C=C(C=C1)Cl)Cl)N=C2C3(CCCC3)N(C(=S)N2)C4=CC=C(C=C4)Cl

Origin of Product

United States

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